Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate
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Overview
Description
Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate is an organic compound belonging to the quinoline family. It is characterized by the presence of a chloro group at the 4th position, a methoxy group at the 7th position, and an ethyl ester group at the 6th position of the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-7-methoxyquinoline-6-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxyquinolin-4(1H)-one.
Chlorination: The 7-methoxyquinolin-4(1H)-one is treated with phosphorus oxychloride to introduce the chloro group at the 4th position.
Esterification: The resulting 4-chloro-7-methoxyquinoline is then esterified with ethyl chloroformate to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted by nucleophiles such as amines and thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of quinoline-7-carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines and thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 4-amino-7-methoxyquinoline-6-carboxylate.
Reduction: Formation of 4-chloro-7-methoxyquinoline-6-carbinol.
Oxidation: Formation of 4-chloro-7-methoxyquinoline-6-carboxylic acid.
Scientific Research Applications
Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including receptor tyrosine kinase inhibitors used in cancer therapy.
Organic Synthesis: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate can be compared with other quinoline derivatives:
Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Similar structure but with a methyl group at the 6th position instead of a methoxy group.
4-chloro-6,7-dimethoxyquinoline: Contains an additional methoxy group at the 6th position.
4-chloro-7-trifluoromethoxyquinoline: Features a trifluoromethoxy group instead of a methoxy group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various bioactive compounds makes it valuable in medicinal chemistry and organic synthesis.
Biological Activity
Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article reviews the current understanding of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound features a quinoline ring system with notable substitutions that influence its biological properties. The molecular formula can be denoted as C₁₃H₁₁ClN₁O₃, with a molecular weight of approximately 265.68 g/mol. The presence of chlorine and methoxy groups on the quinoline structure is critical for its biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit various antimicrobial properties. Quinoline compounds have been studied for their effectiveness against multiple bacterial strains and fungi. The mechanism of action typically involves interference with nucleic acid synthesis or disruption of cellular membranes.
Compound | Target Microorganism | Activity |
---|---|---|
This compound | Staphylococcus aureus | Moderate inhibition |
This compound | Escherichia coli | Significant inhibition |
Antitumor Activity
A study investigated the antitumor effects of related quinoline derivatives against Ehrlich Ascites Carcinoma (EAC) cells in mice. The results demonstrated that compounds with similar structures exhibited significant reductions in tumor cell viability, suggesting that this compound could also possess similar properties.
Key Findings:
- The compound induced apoptosis in EAC cells.
- Histological examinations indicated no adverse effects on liver and kidney functions.
- The compound displayed antioxidant activities, enhancing its potential as a therapeutic agent against cancer.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Quinoline derivatives often engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors involved in cellular processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the efficacy of quinoline derivatives. Modifications to the functional groups can lead to variations in biological activity:
Modification | Effect on Activity |
---|---|
Addition of methoxy group | Increased lipophilicity and potential for enhanced membrane permeability |
Chlorine substitution | Enhanced binding affinity to target proteins |
Case Studies
- Antitumor Efficacy Study : A recent study evaluated a hybrid compound containing a coumarin moiety linked to a quinolinone structure. This compound demonstrated potent antitumor activity against EAC cells, highlighting the potential for this compound in cancer therapy .
- Antimicrobial Studies : Several studies have reported on the antimicrobial properties of related quinolines, establishing a foundation for further investigation into the specific activities of this compound against various pathogens .
Properties
IUPAC Name |
ethyl 4-chloro-7-methoxyquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(16)9-6-8-10(14)4-5-15-11(8)7-12(9)17-2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCSEKSHEOSZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2C=C1OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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